molecular formula C10H10ClFN2 B3005487 2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine CAS No. 467457-18-7

2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine

Cat. No. B3005487
CAS RN: 467457-18-7
M. Wt: 212.65
InChI Key: SPPWYFHCZJIRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are a significant class of compounds in medicinal chemistry and have been found in many important synthetic drug molecules . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole derivatives, including multicomponent reactions (MCRs), which offer access to complex molecules .


Molecular Structure Analysis

The molecular structure of indole derivatives contains an indole ring, which is an important heterocyclic system. This indole ring is joined to an amino group via an ethyl sidechain .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. Generally, they are crystalline and colorless in nature with specific odors .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their specific structure and the biological target they interact with. They have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Future Directions

Given the diverse biological activities of indole derivatives and their potential for therapeutic use, there is considerable interest in synthesizing a variety of indole derivatives and exploring their properties . Future research will likely continue to explore the synthesis of new indole derivatives and their potential applications in medicine.

properties

IUPAC Name

2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2/c11-8-2-1-7-6(3-4-13)5-14-10(7)9(8)12/h1-2,5,14H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPWYFHCZJIRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CN2)CCN)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.